methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C19H18Cl2N2O4S and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0364336 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photopolymerization Initiator
A novel compound with a chromophore group directly linked to the aminoxyl function, similar in structure to the chemical compound , has been proposed as a photoiniferter. This compound undergoes decomposition under UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating its potential application in photopolymerization processes. The efficiency of this compound as a conventional photoinitiator was found to be comparable to that of known photoinitiators, suggesting its usefulness in nitroxide-mediated photopolymerization (NMP2) for the linear growth of polymeric materials (Guillaneuf et al., 2010).
Molecular Docking and Spectroscopy Analysis
A study involving spectroscopic and structural investigations of compounds closely related to methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate provided insights into their vibrational bands, stability, and charge delocalization. These compounds exhibited potential as nonlinear optical materials due to their significant dipole moment and hyperpolarizabilities. Theoretical UV-Visible spectra analysis and Auto-dock studies revealed their biological activity potential, highlighting the importance of butanoic acid derivatives in pharmacological research (Vanasundari et al., 2018).
Organotin Compounds
Research into organotin compounds has led to the synthesis of new substances with "unfolded drum" or "ladder" structures, providing a new structural class of organotin compounds. These compounds, derived from the reaction of stannoic acid with carboxylic acids, have shown reversible structural interconversion between drum and ladder forms, contributing to the understanding of organotin chemistry and its potential applications (Holmes et al., 1987).
Properties
IUPAC Name |
methyl 4-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-26-18(25)12-4-7-14(8-5-12)22-19(28)23-17(24)3-2-10-27-16-9-6-13(20)11-15(16)21/h4-9,11H,2-3,10H2,1H3,(H2,22,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKUHMTWXLSUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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